Ethyl 3-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate is a complex organic compound featuring a pyrazole ring system substituted with nitro and methyl groups, and an oxadiazole ring system with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole core. This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds under acidic conditions. Subsequent nitration and alkylation steps introduce the nitro and ethyl groups, respectively.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound can serve as a building block for the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The biological activity of this compound can be explored for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Medicine: Research into the medicinal properties of this compound may reveal its utility in treating various diseases, leveraging its unique chemical structure.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals, contributing to the development of new materials and products.
Mechanism of Action
The mechanism by which Ethyl 3-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, may play a crucial role in its biological activity, potentially interacting with enzymes or receptors to elicit a response.
Comparison with Similar Compounds
Ethyl 3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate: Lacks the nitro group, which may affect its reactivity and biological activity.
Ethyl 3-(2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate: Contains the nitro group, enhancing its potential for biological activity.
Uniqueness: The presence of the nitro group in this compound distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-4-21-12(18)11-13-9(15-22-11)5-6-16-8(3)10(17(19)20)7(2)14-16/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAPZNGGQHEUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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